

Spectroscopic Profile of Tris(isopropenyloxy)vinylsilane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(isopropenyloxy)vinylsilane*

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This technical guide provides an in-depth analysis of the spectroscopic characteristics of **Tris(isopropenyloxy)vinylsilane**, a versatile silane coupling agent. The document focuses on Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a comprehensive understanding of its molecular structure and functional groups. Detailed experimental protocols and data interpretation are presented to assist researchers in its application and characterization.

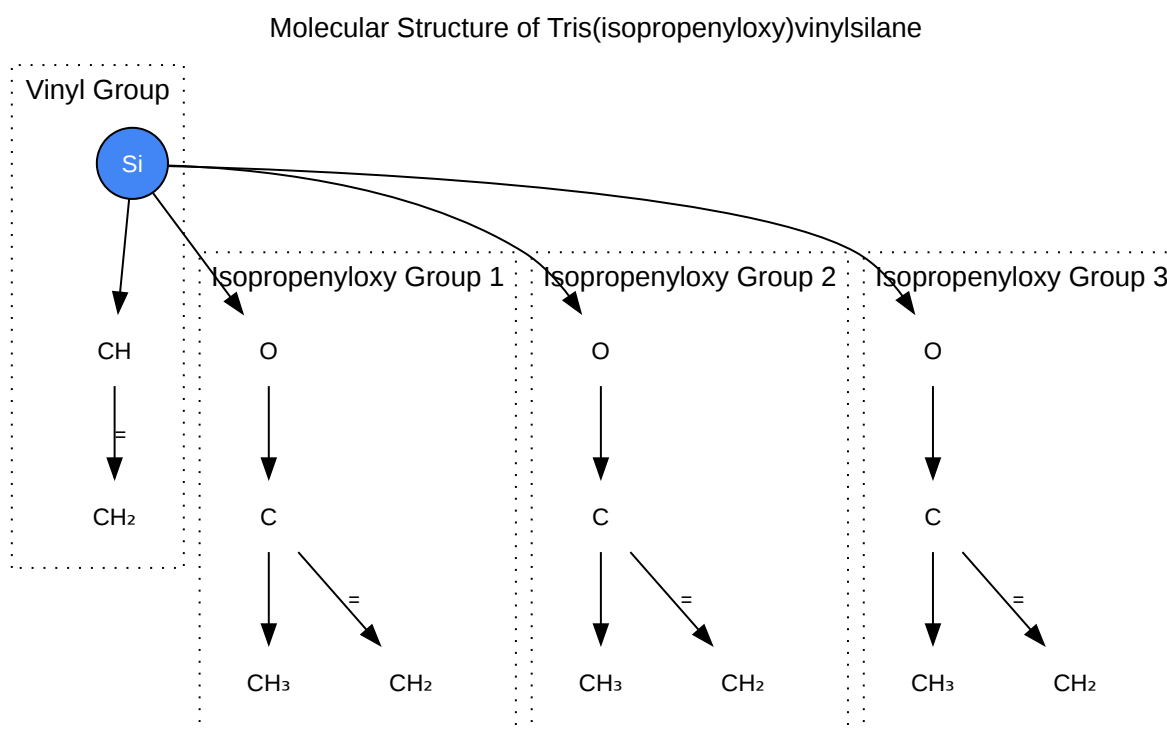
Introduction

Tris(isopropenyloxy)vinylsilane (CAS No. 15332-99-7) is a member of the organosilane family, characterized by a central silicon atom bonded to a vinyl group and three isopropenyloxy groups.^{[1][2]} Its molecular formula is C₁₁H₁₈O₃Si, and its structure lends it utility as a cross-linker and coupling agent, capable of bridging organic and inorganic materials.^[3] Accurate spectroscopic analysis is crucial for confirming its identity, purity, and reactivity in various applications.

Molecular Structure and Functional Groups

The key to interpreting the spectroscopic data of **Tris(isopropenyloxy)vinylsilane** lies in understanding its constituent functional groups: a vinyl group (-CH=CH₂), three isopropenyloxy

groups (-O-C(CH₃)=CH₂), and the central siloxane framework (Si-O-C).



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Diagram 1: Molecular structure of **Tris(isopropenyloxy)vinylsilane**.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of **Tris(isopropenyloxy)vinylsilane** will exhibit characteristic absorption bands corresponding to its vinyl and isopropenyloxy moieties, as well as the Si-O-C linkages.

Experimental Protocol

Sample Preparation: A small drop of neat liquid **Tris(isopropenyloxy)vinylsilane** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

Instrumentation: A Fourier-Transform Infrared Spectrometer.

Data Acquisition:

- Record a background spectrum of the clean salt plates.
- Mount the prepared sample in the spectrometer.
- Acquire the sample spectrum over a wavenumber range of 4000-400 cm^{-1} .
- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Expected FTIR Data

The following table summarizes the expected characteristic infrared absorption bands for **Tris(isopropenyloxy)vinylsilane**, based on data from analogous compounds such as vinyltriallyloxysilane and vinyltrimethoxysilane.^[4]

| Wavenumber (cm^{-1}) | Vibration Type | Functional Group | Intensity |
|------------------------------------|-----------------------------|---------------------------|---------------|
| 3090 - 3020 | =C-H stretching | Vinyl & Isopropenyloxy | Medium |
| 2980 - 2900 | C-H stretching | Methyl (CH_3) | Medium-Strong |
| 1640 - 1620 | C=C stretching | Vinyl & Isopropenyloxy | Strong |
| 1450 - 1370 | C-H bending | Methyl (CH_3) | Medium |
| 1200 - 1000 | Si-O-C stretching | Siloxane | Strong, Broad |
| 960 - 850 | =C-H bending (out-of-plane) | Vinyl & Isopropenyloxy | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ^1H (proton) and ^{13}C (carbon-13) NMR are essential for the complete characterization of **Tris(isopropenyloxy)vinylsilane**.

Experimental Protocol

Sample Preparation: Approximately 10-20 mg of **Tris(isopropenyloxy)vinylsilane** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm). The solution is then transferred to an NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

- The spectrometer is tuned to the appropriate frequency for ^1H or ^{13}C nuclei.
- A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.
- The FID is Fourier-transformed to produce the NMR spectrum.
- Data is processed, including phase and baseline correction, and referenced to the internal standard.

Expected ^1H NMR Data

The ^1H NMR spectrum will show distinct signals for the protons of the vinyl group and the isopropenyloxy groups. The chemical shifts are influenced by the electronegativity of the neighboring atoms and the overall electronic structure.^{[5][6]} The expected chemical shifts and multiplicities are based on data for isopropenyloxytrimethylsilane and vinylsilanes.^{[7][8]}

| Chemical Shift (δ , ppm) | Multiplicity | Number of Protons | Assignment |
|----------------------------------|--------------|-------------------|--------------------------------------|
| ~ 6.2 - 5.8 | Multiplet | 3H | Vinyl protons (-CH=CH ₂) |
| ~ 4.2 - 4.0 | Singlet | 6H | Isopropenyloxy (=CH ₂) |
| ~ 1.8 | Singlet | 9H | Isopropenyloxy (-CH ₃) |

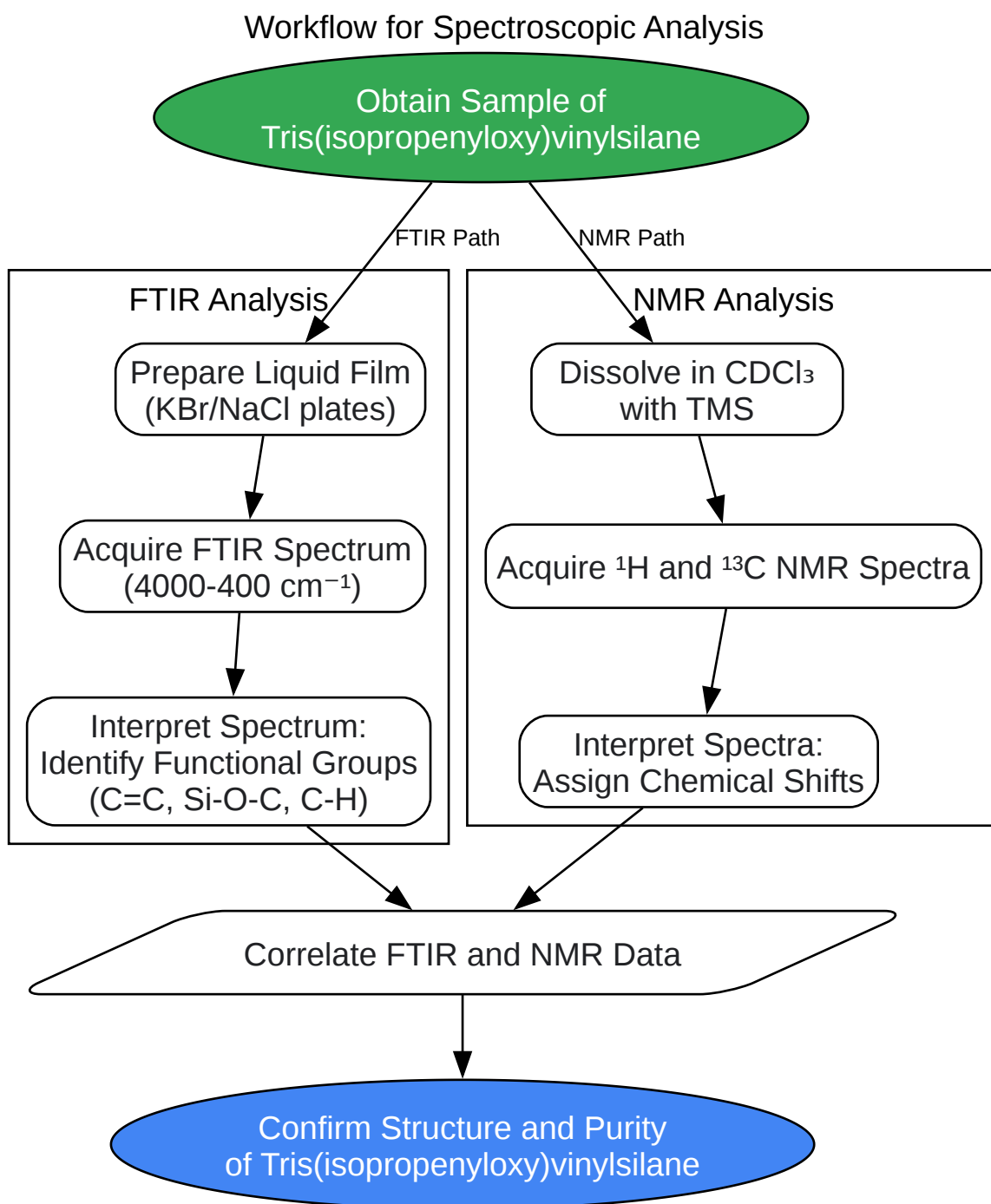
Expected ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|--|
| ~ 158 | Isopropenyloxy (-C(CH ₃)=CH ₂) |
| ~ 136 | Vinyl (-CH=CH ₂) |
| ~ 134 | Vinyl (-CH=CH ₂) |
| ~ 85 | Isopropenyloxy (=CH ₂) |
| ~ 20 | Isopropenyloxy (-CH ₃) |

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **Tris(isopropenyloxy)vinylsilane**.



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Diagram 2: Logical workflow for the spectroscopic analysis of Tris(isopropenyloxy)vinylsilane.

Conclusion

The combined application of FTIR and NMR spectroscopy provides a robust framework for the structural elucidation and quality control of **Tris(isopropenyloxy)vinylsilane**. The characteristic FTIR absorption bands confirm the presence of key functional groups, while ^1H and ^{13}C NMR spectra offer precise information on the atomic connectivity and chemical environment. This guide serves as a valuable resource for researchers employing **Tris(isopropenyloxy)vinylsilane**, ensuring its proper identification and utilization in various scientific and industrial applications.

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